molecular formula C5H4N2O4 B12950943 delta5,alpha-Hydantoinacetic acid CAS No. 5427-28-1

delta5,alpha-Hydantoinacetic acid

Cat. No.: B12950943
CAS No.: 5427-28-1
M. Wt: 156.10 g/mol
InChI Key: DOIVUUCRTWRYDG-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Delta5,alpha-Hydantoinacetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with urea under acidic conditions, followed by cyclization to form the hydantoin ring. The reaction typically requires heating and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: Delta5,alpha-Hydantoinacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the hydantoin ring .

Mechanism of Action

The mechanism of action of delta5,alpha-Hydantoinacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Delta5,alpha-Hydantoinacetic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

5427-28-1

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

(2E)-2-(2,5-dioxoimidazolidin-4-ylidene)acetic acid

InChI

InChI=1S/C5H4N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11)/b2-1+

InChI Key

DOIVUUCRTWRYDG-OWOJBTEDSA-N

Isomeric SMILES

C(=C/1\C(=O)NC(=O)N1)\C(=O)O

Canonical SMILES

C(=C1C(=O)NC(=O)N1)C(=O)O

Origin of Product

United States

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